Ethyl 4-(4-formylphenoxy)benzoate
Description
Ethyl 4-(4-formylphenoxy)benzoate is an aromatic ester characterized by a central benzoate group substituted with a phenoxy moiety bearing a formyl (–CHO) group at the para position. Its IUPAC name is ethyl 4-[2-(4-formylphenoxy)acetamido]benzoate, and it is frequently utilized in organic synthesis and materials science due to its reactive aldehyde functionality, which enables further derivatization . The compound’s structure combines the ester’s stability with the formyl group’s electrophilic reactivity, making it valuable in crosslinking reactions and polymer chemistry.
Properties
Molecular Formula |
C16H14O4 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
ethyl 4-(4-formylphenoxy)benzoate |
InChI |
InChI=1S/C16H14O4/c1-2-19-16(18)13-5-9-15(10-6-13)20-14-7-3-12(11-17)4-8-14/h3-11H,2H2,1H3 |
InChI Key |
ZZGGGJQZRQBXSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-formylphenoxy)benzoate typically involves the esterification of 4-(4-formylphenoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization from a suitable solvent such as acetone .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(4-formylphenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 4-(4-carboxyphenoxy)benzoic acid.
Reduction: Ethyl 4-(4-hydroxyphenoxy)benzoate.
Substitution: Ethyl 4-(4-methoxyphenoxy)benzoate.
Scientific Research Applications
Ethyl 4-(4-formylphenoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its formyl group allows for further functionalization, making it a versatile building block.
Biology: The compound can be used in the development of new pharmaceuticals, particularly in the design of drugs with specific biological activities.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-formylphenoxy)benzoate depends on its specific application. In the context of local anesthetics, the compound may act by binding to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of sensation in the targeted area .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural analogs and their distinguishing features:
Physical and Chemical Properties
- Solubility: this compound is sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its ester and aromatic groups .
- Thermal Stability: Analogs like 2-(4-Formylphenoxy)ethyl benzoate decompose above 200°C, typical for aromatic esters .
Research Findings and Key Observations
Resin Performance: Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin cements, achieving 85% conversion efficiency due to better amine reactivity .
Synthetic Yields: Williamson etherification of formylphenol derivatives yields 70–77% product purity, as seen in 2-(4-Formylphenoxy)ethyl benzoate synthesis .
Computational Insights : Density functional theory (DFT) studies highlight that para-substituted formyl groups enhance intramolecular charge transfer, critical for NLO materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
